molecular formula C12H14O6 B044557 Bis(2-hydroxyethyl) terephthalate CAS No. 959-26-2

Bis(2-hydroxyethyl) terephthalate

Cat. No. B044557
M. Wt: 254.24 g/mol
InChI Key: QPKOBORKPHRBPS-UHFFFAOYSA-N
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Patent
US07144614B2

Procedure details

A heat transfer medium-circulating 2-L stainless steel autoclave equipped with a stirrer was charged with high-purity terephthalic acid and ethylene glycol in the molar ratio of 1:2, and triethylamine was added in an amount of 0.3 mol-% relative to the acid component, and the mixture was subjected to esterification reaction for 120 minutes at a pressure of 0.25 MPa at 245° C. while water was distilled away from the system, whereby a mixture of bis(2-hydroxyethyl) terephthalate (BHET) and oligomers (referred to hereinafter as BHET mixture) was obtained. To this BHET mixture was added the above-described aluminum salt A in an amount of 0.02 mol-% in terms of aluminum atom relative to the acid component in the polyester, and the mixture was stirred at 245° C. for 10 minutes in a nitrogen atmosphere at normal pressure. Then, the temperature was increased to 275° C. over 50 minutes while the pressure in the reaction system was gradually reduced to 0.1 Torr, and the polymerization reaction was further conducted at 275° C. at 0.1 Torr. The polymerization time (AP) necessary for the IV of the polyethylene terephthalate to reach 0.65 dl/g is shown in Table 13.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:16])[CH2:14]O.C(N([CH2:22][CH3:23])CC)C.[OH2:24]>>[C:1]([O:12][CH2:14][CH2:13][OH:16])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:23][CH2:22][OH:24])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in an amount of 0.3 mol-% relative to the acid component
DISTILLATION
Type
DISTILLATION
Details
was distilled away from the system, whereby
ADDITION
Type
ADDITION
Details
a mixture of bis(2-hydroxyethyl) terephthalate (BHET)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCCO)C=C1)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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